Estrogenic Potency in Reporter Gene Assays
In a direct head-to-head comparison using a reporter gene assay incorporating natural steroid receptors, α-zearalenol (α-ZOL) demonstrated an EC50 of 0.022 ± 0.001 nM, while zearalenone (ZEN) exhibited an EC50 approximately 70 times higher (weaker) at ~1.54 nM, and β-zearalenol (β-ZOL) was twice as weak as ZEN [1]. For reference, the EC50 of the potent endogenous estrogen 17β-estradiol in the same assay was 0.015 ± 0.002 nM, placing α-ZOL within a similar order of potency [1].
| Evidence Dimension | Estrogenic potency (EC50) |
|---|---|
| Target Compound Data | α-Zearalenol: EC50 = 0.022 ± 0.001 nM |
| Comparator Or Baseline | Zearalenone: EC50 = ~1.54 nM (calculated as 0.022 nM × 70); β-Zearalenol: EC50 = ~3.08 nM; 17β-Estradiol: EC50 = 0.015 ± 0.002 nM |
| Quantified Difference | α-Zearalenol is ~70-fold more potent than zearalenone and ~140-fold more potent than β-zearalenol. |
| Conditions | Reporter gene assay incorporating natural steroid receptors (human endometrial Ishikawa cell line). |
Why This Matters
For in vitro endocrine disruption studies, using zearalenone instead of α-zearalenol would underestimate estrogenic activity by nearly two orders of magnitude, leading to false-negative conclusions in screening assays.
- [1] Frizzell, C., Ndossi, D., Verhaegen, S., Dahl, E., Eriksen, G. S., Sørlie, M., Ropstad, E., & Muller, M. (2011). Endocrine disrupting effects of zearalenone, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis. Toxicology Letters, 206(2), 210-217. View Source
